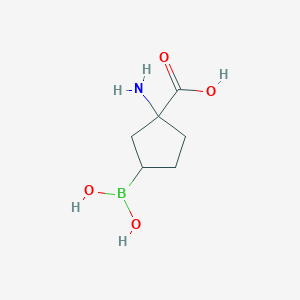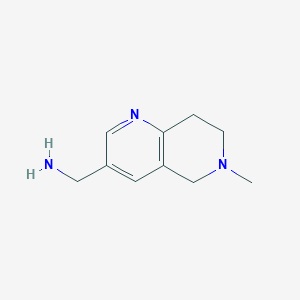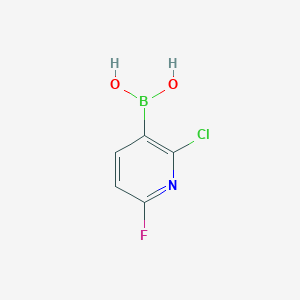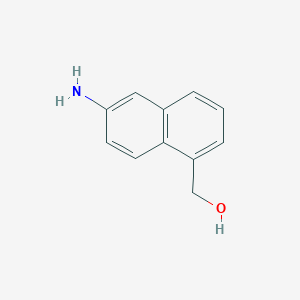![molecular formula C11H10N2 B11913366 7,8-Dihydro-6H-cyclopenta[g]quinoxaline CAS No. 518036-16-3](/img/structure/B11913366.png)
7,8-Dihydro-6H-cyclopenta[g]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydro-6H-cyclopenta[g]quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C11H10N2. It is a derivative of quinoxaline, a structure known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-6H-cyclopenta[g]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted cyclopentanone with aromatic diamines, followed by cyclization and dehydrogenation steps . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dihydro-6H-cyclopenta[g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
7,8-Dihydro-6H-cyclopenta[g]quinoxaline has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 7,8-Dihydro-6H-cyclopenta[g]quinoxaline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,11-Dichloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
- 6,8,9-Trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline
- 2-Chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline
- 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline 5,11-dioxide
Uniqueness
7,8-Dihydro-6H-cyclopenta[g]quinoxaline is unique due to its specific structural features and the presence of both cyclopenta and quinoxaline rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
518036-16-3 |
|---|---|
Molekularformel |
C11H10N2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
7,8-dihydro-6H-cyclopenta[g]quinoxaline |
InChI |
InChI=1S/C11H10N2/c1-2-8-6-10-11(7-9(8)3-1)13-5-4-12-10/h4-7H,1-3H2 |
InChI-Schlüssel |
PAFGGLQWZSXLQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=NC=CN=C3C=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-1,4-dioxaspiro[4.5]decane](/img/structure/B11913312.png)


![5-Fluoro-2,4-Dihydro-Indeno[1,2-C]Pyrazole](/img/structure/B11913341.png)



![2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B11913354.png)
![2-Chloro-7-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913355.png)


